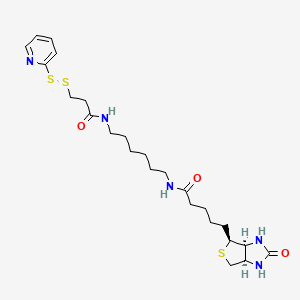

Biotine-HPDP

Vue d'ensemble

Description

Le Biotine-HPDP, également connu sous le nom de N-[6-(biotinamido)hexyl]-3’-(2’-pyridyldithio)propionamide, est un réactif de marquage à la biotine perméable aux membranes. Il est largement utilisé en recherche biochimique pour sa capacité à réagir avec les groupes sulfhydryle (-SH), formant une liaison disulfure réversible. Cette propriété le rend particulièrement utile pour le marquage et la purification des protéines et d’autres molécules contenant des groupes sulfhydryle .

Applications De Recherche Scientifique

Le Biotine-HPDP a une large gamme d’applications en recherche scientifique, notamment :

Purification par affinité : Le this compound est utilisé pour marquer les protéines et autres molécules, qui peuvent ensuite être capturées à l’aide de billes conjuguées à la streptavidine ou à l’avidine pour la purification.

Études des récepteurs de surface cellulaire : Il est utilisé pour marquer et purifier les récepteurs de surface cellulaire, permettant l’étude des interactions récepteur-ligand.

Études de la S-nitrosylation : Le this compound est utilisé dans la technique du commutateur à la biotine pour détecter les protéines S-nitrosylées en les marquant avec de la biotine après réduction des S-nitrosothiols.

Mécanisme D'action

Le Biotine-HPDP exerce ses effets par la formation d’une liaison disulfure avec les groupes sulfhydryle présents sur les molécules cibles. Le mécanisme implique :

Réaction avec les groupes sulfhydryle : Le this compound réagit avec les groupes sulfhydryle libres présents sur les protéines ou d’autres molécules, formant une liaison disulfure et libérant de la pyridine-2-thione.

Clivage de la liaison disulfure : La liaison disulfure peut être clivée par des agents réducteurs tels que le DTT ou le TCEP, libérant la molécule biotinylée et régénérant le groupe sulfhydryle d’origine.

Liaison à l’avidine/streptavidine : La molécule biotinylée peut ensuite se lier à l’avidine ou à la streptavidine avec une forte affinité, ce qui permet sa détection ou sa purification.

Analyse Biochimique

Biochemical Properties

Biotin-HPDP specifically reacts with reduced thiols (-SH) in near-neutral buffers to form reversible disulfide bonds . This property allows Biotin-HPDP to interact with enzymes, proteins, and other biomolecules that contain sulfhydryl groups . The nature of these interactions is covalent, forming a disulfide bond between the target sulfhydryl molecule and the biotin group .

Cellular Effects

The effects of Biotin-HPDP on cells are primarily related to its ability to label proteins via covalent disulfide bond formation . This labeling can influence cell function by modifying the activity of proteins involved in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Biotin-HPDP exerts its effects at the molecular level through its ability to form reversible disulfide bonds with sulfhydryl groups on proteins . This can result in changes in gene expression and enzyme activity, as the biotin tag can be recognized and bound by avidin, streptavidin, or NeutrAvidin Protein .

Temporal Effects in Laboratory Settings

The effects of Biotin-HPDP can change over time in laboratory settings. The disulfide bond formed between the target sulfhydryl molecule and the biotin group can be cleaved by reducing agents . This allows for the release of the biotin group and the regeneration of the protein in its original, unmodified form .

Metabolic Pathways

Biotin-HPDP is involved in the metabolic pathway of protein biotinylation . It interacts with enzymes and cofactors that contain sulfhydryl groups, forming a disulfide bond .

Transport and Distribution

Biotin-HPDP is a membrane-permeable compound . This allows it to be transported and distributed within cells and tissues, interacting with proteins that contain sulfhydryl groups .

Subcellular Localization

The subcellular localization of Biotin-HPDP is likely to be widespread due to its membrane-permeable nature . It can interact with proteins in various compartments or organelles that contain sulfhydryl groups .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Biotine-HPDP est synthétisée par un processus en plusieurs étapes impliquant la réaction de la biotine avec un composé pyridyldithiol. La synthèse implique généralement les étapes suivantes :

Activation de la biotine : La biotine est d’abord activée en la faisant réagir avec un agent d’activation approprié pour former un intermédiaire.

Réaction de couplage : L’intermédiaire de biotine activée est ensuite mis à réagir avec un composé pyridyldithiol pour former le this compound.

Purification : Le produit final est purifié à l’aide de techniques chromatographiques pour obtenir du this compound à haute pureté.

Méthodes de production industrielle : En milieu industriel, la production de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l’utilisation de réacteurs automatisés et de systèmes de purification pour garantir une qualité et un rendement constants. Les conditions de réaction sont optimisées pour maximiser l’efficacité de la réaction de couplage et minimiser la formation de sous-produits .

Analyse Des Réactions Chimiques

Types de réactions : Le Biotine-HPDP subit principalement des réactions avec les groupes sulfhydryle, formant des liaisons disulfure. Les principales réactions comprennent :

Réaction de substitution : La this compound réagit avec les groupes sulfhydryle libres présents sur les protéines ou d’autres molécules, formant une liaison disulfure et libérant de la pyridine-2-thione comme sous-produit

Réactifs et conditions courants :

Réactifs : Les réactifs couramment utilisés dans les réactions avec le this compound comprennent le DTT, le TCEP et d’autres agents réducteurs.

Conditions : Les réactions sont généralement réalisées dans des tampons quasi-neutres (pH 6,5 à 7,5) tels que la solution saline tamponnée au phosphate (PBS). .

Principaux produits :

Molécules biotinylées : Le principal produit de la réaction est la molécule biotinylée, qui peut être ensuite purifiée et analysée.

Pyridine-2-thione : Il s’agit d’un sous-produit de la réaction de substitution et peut être détecté par son absorbance à 343 nm.

Comparaison Avec Des Composés Similaires

Le Biotine-HPDP est unique en sa capacité à former des liaisons disulfure réversibles avec les groupes sulfhydryle. Des composés similaires comprennent :

Maleimide-biotine : Réagit avec les groupes sulfhydryle pour former des liaisons thioéther stables, mais la liaison n’est pas réversible.

Iodoacétyl-biotine : Réagit également avec les groupes sulfhydryle pour former des liaisons thioéther stables, mais il ne présente pas la réversibilité du this compound.

Pyridyldithiol-biotine : Semblable au this compound, il forme des liaisons disulfure réversibles avec les groupes sulfhydryle.

Le this compound se distingue par sa liaison réversible, qui permet la récupération de la molécule d’origine non modifiée après purification .

Propriétés

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N5O3S3/c30-20(10-4-3-9-19-23-18(17-33-19)28-24(32)29-23)25-13-6-1-2-7-14-26-21(31)12-16-34-35-22-11-5-8-15-27-22/h5,8,11,15,18-19,23H,1-4,6-7,9-10,12-14,16-17H2,(H,25,30)(H,26,31)(H2,28,29,32)/t18-,19-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLPHBNRMJLFRGO-YDHSSHFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N5O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90580280 | |

| Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129179-83-5 | |

| Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90580280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Biotin-HPDP and what is its primary use in research?

A1: Biotin-HPDP (N-(6-[Biotinamido]hexyl)-3'-(2'-pyridyldithio)propionamide) is a heterobifunctional crosslinker frequently employed in research for labeling and detecting biomolecules. Its structure allows it to react with sulfhydryl groups (-SH) on proteins and other biomolecules, forming a stable disulfide bond. The biotin moiety enables the labeled molecules to be easily detected or purified using avidin-biotin interactions, which are known for their high affinity and specificity. [, , , , , ]

Q2: How does Biotin-HPDP interact with its target molecules?

A2: Biotin-HPDP reacts specifically with free sulfhydryl groups, primarily those found on cysteine residues within proteins. The reaction involves the thiol group (-SH) of the cysteine residue attacking the disulfide bond within Biotin-HPDP. This nucleophilic attack leads to the cleavage of the disulfide bond and the formation of a new disulfide bond between the biotinylated portion of Biotin-HPDP and the target cysteine residue. [, , ]

Q3: How does the concentration of Biotin-HPDP impact its use in nanoparticle-based detection systems?

A4: In a study utilizing gold nanoparticles for biomolecule detection on a quartz crystal microbalance (QCM), researchers found that controlling the biotin density on the gold nanoparticle surface was critical for preventing non-specific aggregation. The study showed that a concentration of 10 μM Biotin-HPDP was crucial for maintaining good dispersion and long-term stability of the biotin-conjugated gold nanoparticles. This controlled modification allowed for the development of a highly sensitive detection system for streptavidin, achieving a detection limit of 1 ng/mL. []

Q4: Are there any studies demonstrating the impact of pH on the reaction kinetics of Biotin-HPDP?

A5: Research investigating the kinetics of coupling reactions using Biotin-HPDP with guanosine-5'-monothiophosphate (GMPS) and 5'-GMPS-primed RNA as substrates revealed a significant pH dependency. The study found that the second-order rate constant (k2) for the reaction between Biotin-HPDP and GMPS increased significantly as the pH decreased. For instance, lowering the pH from 8 to 4 resulted in a 67-fold increase in the k2 value. This highlights the importance of pH control for optimizing modification reactions involving Biotin-HPDP. []

Q5: How is Biotin-HPDP used to study the effects of S-nitrosylation on protein function?

A6: Biotin-HPDP is a valuable tool in the biotin switch technique, a method for detecting S-nitrosylated proteins. This technique is particularly useful for understanding how nitric oxide (NO) modifies protein function through S-nitrosylation. In studies focusing on the regulation of glucokinase (GK) activity in pancreatic β cells, Biotin-HPDP was instrumental in demonstrating that insulin stimulates NO production, leading to GK S-nitrosylation. [, , , ] This modification was found to affect GK's association with secretory granules and its overall conformation. Further, the study revealed that mutating the cysteine residue targeted by S-nitrosylation altered GK's subcellular localization, emphasizing the role of this modification in regulating GK activity. [, , , ]

Q6: Can Biotin-HPDP be used to study protein glutathionylation?

A7: Yes, Biotin-HPDP is a key component in identifying and quantifying proteins that undergo S-glutathionylation, a reversible post-translational modification influenced by redox signaling. Researchers studying the effects of hydrogen peroxide (H2O2) on African trypanosomes used Biotin-HPDP to label and enrich glutathionylated proteins. This approach, coupled with mass spectrometry, helped identify specific proteins exhibiting H2O2-induced changes in glutathionylation levels. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.